molecular formula C10H17F2NO4 B6190467 (4R)-4-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid CAS No. 2648862-74-0

(4R)-4-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid

Cat. No.: B6190467
CAS No.: 2648862-74-0
M. Wt: 253.24 g/mol
InChI Key: QQMVIXDQPWLOKT-ZCFIWIBFSA-N
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Description

(4R)-4-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms on the pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formation of the Pentanoic Acid Backbone: The pentanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.

    Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group and fluorine atoms in a controlled manner .

Chemical Reactions Analysis

Types of Reactions

(4R)-4-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

(4R)-4-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a drug candidate or a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (4R)-4-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions .

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-Amino-5,5-difluoropentanoic acid: Lacks the tert-butoxycarbonyl protecting group.

    (4R)-4-{[(tert-butoxy)carbonyl]amino}-pentanoic acid: Lacks the fluorine atoms.

    (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-fluoropentanoic acid: Contains only one fluorine atom.

Uniqueness

(4R)-4-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid is unique due to the combination of the tert-butoxycarbonyl protecting group and the presence of two fluorine atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

2648862-74-0

Molecular Formula

C10H17F2NO4

Molecular Weight

253.24 g/mol

IUPAC Name

(4R)-5,5-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(16)13-6(8(11)12)4-5-7(14)15/h6,8H,4-5H2,1-3H3,(H,13,16)(H,14,15)/t6-/m1/s1

InChI Key

QQMVIXDQPWLOKT-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(F)F

Purity

95

Origin of Product

United States

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